molecular formula C15H15N5O3S B2593157 3-methoxy-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide CAS No. 2034583-94-1

3-methoxy-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide

Cat. No.: B2593157
CAS No.: 2034583-94-1
M. Wt: 345.38
InChI Key: DDFVRQQYWUGWOO-UHFFFAOYSA-N
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Description

3-methoxy-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of methoxy, pyridine, triazole, and benzenesulfonamide groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the pyridine group: This might involve a coupling reaction, such as a Suzuki or Heck reaction.

    Introduction of the methoxy group: This can be done via methylation reactions using reagents like methyl iodide.

    Sulfonamide formation: This step involves the reaction of a sulfonyl chloride with an amine.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or pyridine groups.

    Reduction: Reduction reactions might target the triazole or sulfonamide groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with triazole and pyridine groups are often used as ligands in catalytic reactions.

    Material Science: Such compounds can be used in the synthesis of polymers or as building blocks for complex materials.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its sulfonamide group.

    Receptor Binding: The triazole and pyridine groups can interact with biological receptors, making the compound a potential drug candidate.

Medicine

    Antimicrobial Activity: Sulfonamide compounds are known for their antimicrobial properties.

    Anti-inflammatory: The compound might exhibit anti-inflammatory effects due to its structural similarity to other known anti-inflammatory agents.

Industry

    Pharmaceuticals: Used in the development of new drugs.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 3-methoxy-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide would depend on its specific biological target. Generally, sulfonamide compounds inhibit enzymes by mimicking the structure of the enzyme’s natural substrate, thereby blocking the active site. The triazole and pyridine groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Known for their antimicrobial properties.

    Triazole derivatives: Often used in antifungal medications.

    Pyridine-containing compounds: Common in various pharmaceuticals due to their ability to interact with biological targets.

Uniqueness

The uniqueness of 3-methoxy-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other compounds.

Properties

IUPAC Name

3-methoxy-N-[(1-pyridin-3-yltriazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c1-23-14-5-2-6-15(8-14)24(21,22)17-9-12-11-20(19-18-12)13-4-3-7-16-10-13/h2-8,10-11,17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFVRQQYWUGWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NCC2=CN(N=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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